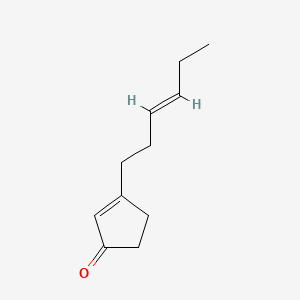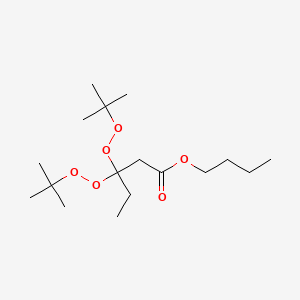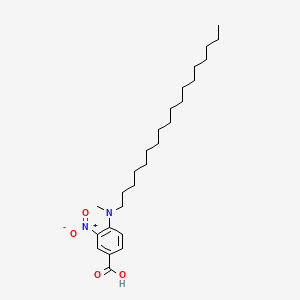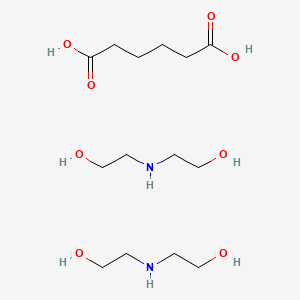
Einecs 285-118-2
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
The synthesis of adipic acid, compound with 2,2’-iminodiethanol (1:2), involves the reaction of adipic acid with 2,2’-iminodiethanol under controlled conditions. The reaction typically occurs in a solvent such as water or an organic solvent, with the temperature maintained between 50°C and 100°C. The reaction mixture is stirred for several hours until the desired product is formed. Industrial production methods may involve continuous flow reactors to ensure consistent product quality and yield .
Análisis De Reacciones Químicas
Adipic acid, compound with 2,2’-iminodiethanol (1:2), undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction: It can be reduced under specific conditions to yield reduced forms of the compound.
Substitution: The compound can undergo substitution reactions where one or more atoms or groups are replaced by other atoms or groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions.
Aplicaciones Científicas De Investigación
Adipic acid, compound with 2,2’-iminodiethanol (1:2), has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug synthesis.
Industry: It is used in the production of polymers, resins, and other industrial chemicals
Mecanismo De Acción
The mechanism of action of adipic acid, compound with 2,2’-iminodiethanol (1:2), involves its interaction with specific molecular targets and pathways. The compound can form hydrogen bonds and other interactions with biomolecules, influencing their structure and function. These interactions can modulate various biochemical pathways, leading to the observed effects .
Comparación Con Compuestos Similares
Adipic acid, compound with 2,2’-iminodiethanol (1:2), can be compared with other similar compounds such as:
Adipic acid: A dicarboxylic acid used in the production of nylon and other polymers.
2,2’-Iminodiethanol: An amino alcohol used in the synthesis of surfactants and other chemicals. The uniqueness of adipic acid, compound with 2,2’-iminodiethanol (1:2), lies in its combination of properties from both adipic acid and 2,2’-iminodiethanol, making it useful in a wide range of applications
Propiedades
Número CAS |
85029-95-4 |
|---|---|
Fórmula molecular |
C14H32N2O8 |
Peso molecular |
356.41 g/mol |
Nombre IUPAC |
hexanedioic acid;2-(2-hydroxyethylamino)ethanol |
InChI |
InChI=1S/C6H10O4.2C4H11NO2/c7-5(8)3-1-2-4-6(9)10;2*6-3-1-5-2-4-7/h1-4H2,(H,7,8)(H,9,10);2*5-7H,1-4H2 |
Clave InChI |
FEEXJOLKHCHAEX-UHFFFAOYSA-N |
SMILES canónico |
C(CCC(=O)O)CC(=O)O.C(CO)NCCO.C(CO)NCCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



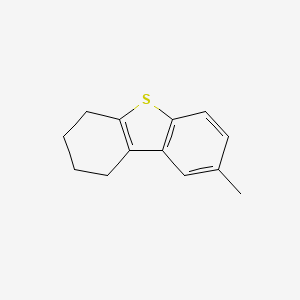
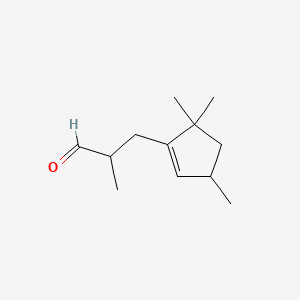
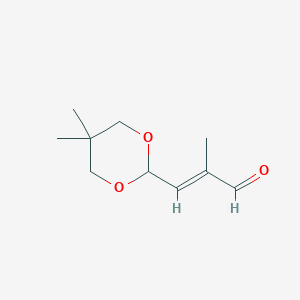
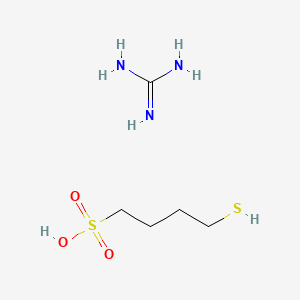
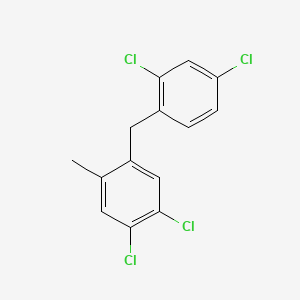

![1,2,3,3',3a,4,4',6,7,7a-Decahydrospiro[4,7-methano-5H-indene-5,2'-[2H]pyran]](/img/structure/B12675092.png)

